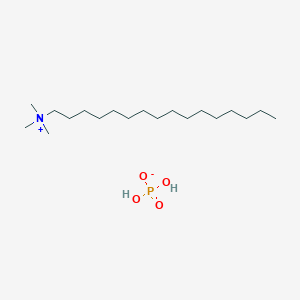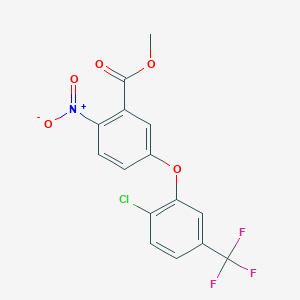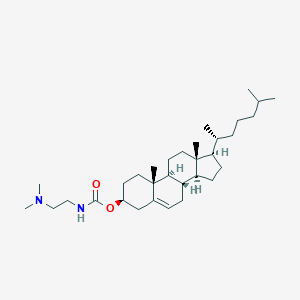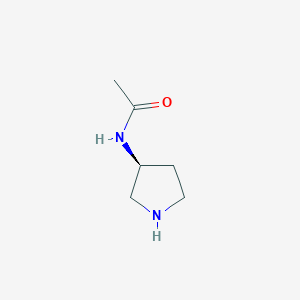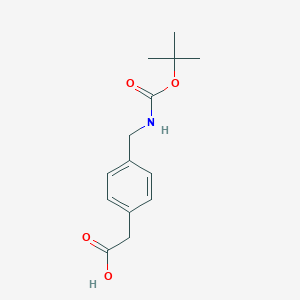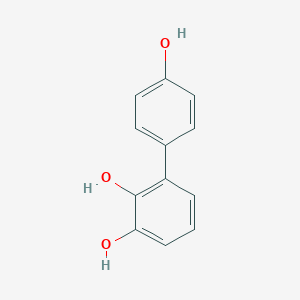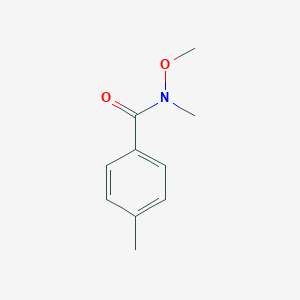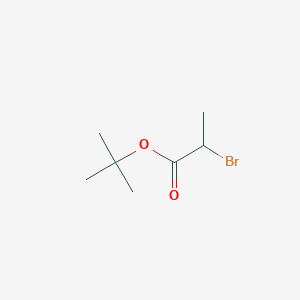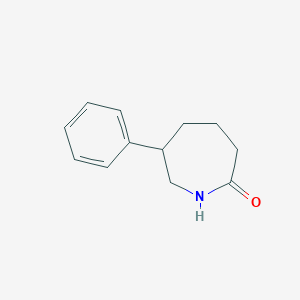
6-Phenylazepan-2-one
Descripción general
Descripción
6-Phenylazepan-2-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amide that contains an azepane ring and a phenyl group. This compound has been extensively studied for its potential use in the treatment of various diseases due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Vapor-Phase Synthesis : "6-Phenylazepan-2-one" (1-Phenylazepane) is synthesized from aniline and 1,6-hexanediol using a CoO/SiO2-Al2O3 catalyst. This process demonstrates high activity and selectivity in the synthesis of 1-Phenylazepane, offering potential in industrial applications (Qi, 2011).
Conductive Copolymers : A novel conductive copolymer, poly[(phenylazepane-2-one)-co-(pyrrole)], was synthesized, combining the properties of conductivity and solubility. This polymer demonstrates potential in electronic applications due to its solubility in common solvents and thermal stability up to 333°C (Kherroub et al., 2020).
Pharmaceutical Research : Phenylazepan-2-one derivatives were explored for their potential in pharmaceutical applications. This includes studies on their immunosuppressive activities, interactions with receptors, and potential as prodrug carriers (Zhu et al., 2001), (Kiuchi et al., 2000).
Material Science : Development of conductive polymers such as poly(phenylazepane-2-one-furan) for improved solubility and thermal properties. This has implications in the electronics industry, where solubility and stability of materials are crucial (Kherroub et al., 2021).
Phenylpropanoid Pathway Research : Studies on the biosynthesis and regulation of phenylpropanoids, which are derived from phenylalanine, a related compound. This research is significant for understanding plant biology and developing agricultural products (Deng & Lu, 2017).
Nutraceutical Applications : Exploring the enhancement of nutraceutical values in cereals and legumes through phenylpropanoid derivatives. This research has implications for food science and human health (Dwivedi et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 6-Phenylazepan-2-one is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Mode of Action
This interaction could potentially alter the conversion rates of cortisol and 7-ketocholesterol .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of cortisol and 7-ketocholesterol. By influencing the activity of HSD11B1, this compound could potentially affect the levels of cortisol and 7-ketocholesterol in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on HSD11B1 activity. By altering the activity of this enzyme, this compound could potentially affect the levels of cortisol and 7-ketocholesterol in the body, which could have various downstream effects .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylazepan-2-one have been observed to change over time. The compound is relatively stable, but its effectiveness can decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can maintain its efficacy in reducing pain and inflammation for extended periods, although its stability and degradation need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces pain and inflammation without significant adverse effects. At higher doses, toxic effects can be observed, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with CGRP. The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys . The metabolic pathways of this compound can influence its effectiveness and duration of action, making it important to understand these pathways for optimal therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CGRP receptors. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its effectiveness in modulating cellular responses .
Propiedades
IUPAC Name |
6-phenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJOWXUDDXVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509329 | |
| Record name | 6-Phenylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112093-43-3 | |
| Record name | 6-Phenylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


